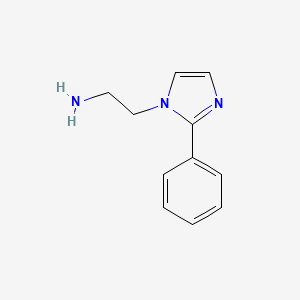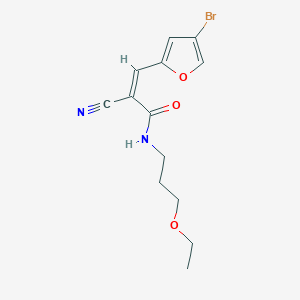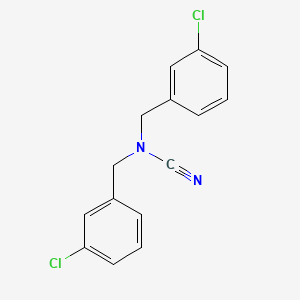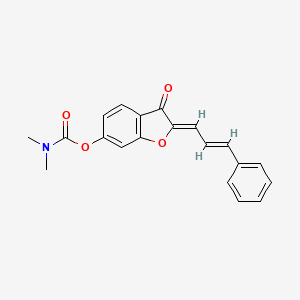
Potassium 5-methyl-1,3,4-thiadiazole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 5-methyl-1,3,4-thiadiazole-2-carboxylate is a chemical compound with the CAS Number: 1864015-33-7 . It is a powder in physical form and is used as an intermediate in the preparation of HIV-integrase inhibitors .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazoles, which includes this compound, involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . Another method involves the reaction of alkyl halide and 5-methyl-1,3,4-thiadiazole-2-amine in the presence of K2CO3 and EtOH/H2O .Molecular Structure Analysis
The molecular weight of this compound is 182.24 . The InChI Code is1S/C4H4N2O2S.K/c1-2-5-6-3(9-2)4(7)8;/h1H3,(H,7,8);/q;+1/p-1 . Chemical Reactions Analysis
The chemical reactions involving 1,3,4-thiadiazoles are diverse. They can undergo condensation reactions and can also act as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .Physical And Chemical Properties Analysis
This compound is a powder . The storage temperature is room temperature .Aplicaciones Científicas De Investigación
Chemical Reactivity and Derivative Formation
Potassium 5-methyl-1,3,4-thiadiazole-2-carboxylate's reactivity with various bases has been explored, leading to the formation of diverse chemical derivatives. For instance, its reaction with potassium tert-butylate results in the opening of the thiadiazole ring, leading to the creation of 4-methylsulfanylethynylfuran derivatives. This reactivity suggests its potential use in synthesizing complex organic compounds with specific functional groups, which could be of interest in materials science or pharmaceutical research (Remizov, Pevzner, & Petrov, 2019).
Spectroscopic and Structural Studies
Detailed structural, electronic, and spectroscopic analyses of thiadiazole derivatives, akin to this compound, have been conducted using density functional theory. These studies help in understanding the molecular properties, vibrational spectra, and hydrogen bonding characteristics, which are crucial for designing materials with desired electronic and optical properties (Singh et al., 2019).
Metal Complex Formation and Antibacterial Studies
This compound derivatives have been utilized to synthesize metal complexes, which were then analyzed for their structural features and antibacterial activities. Such complexes demonstrate interesting geometries and show potential antibacterial properties against various microorganisms, highlighting their applicability in developing new antimicrobial agents (Alias, Kassum, & Shakir, 2013).
Pharmaceutical Applications and Antiviral Activities
Thiadiazoles, including those related to this compound, have shown promising results in the development of new diuretic agents and potential antiviral compounds. Their synthesis and bioactivity assessments indicate significant increases in the excretion of water and electrolytes, and some derivatives exhibit broad-spectrum activities against various fungi and viruses, suggesting their utility in pharmaceutical research (Ergena, Rajeshwar, & Solomon, 2022); (Zheng et al., 2010).
Synthesis of Novel Compounds and Antimicrobial Study
The thiadiazole moiety of this compound serves as a core structure for synthesizing novel compounds with potential antimicrobial activities. These synthesized derivatives undergo various reactions to explore their potential as antimicrobial agents, providing insights into the development of new therapeutics (Desai, Bhatt, & Joshi, 2019).
Mecanismo De Acción
While the specific mechanism of action for Potassium 5-methyl-1,3,4-thiadiazole-2-carboxylate is not mentioned in the search results, 1,3,4-thiadiazoles are known to display a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .
Direcciones Futuras
The future directions for Potassium 5-methyl-1,3,4-thiadiazole-2-carboxylate and similar compounds could involve further exploration of their biological activities. Given their broad spectrum of biological activities, these compounds could be further developed and studied for potential therapeutic applications .
Propiedades
IUPAC Name |
potassium;5-methyl-1,3,4-thiadiazole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2S.K/c1-2-5-6-3(9-2)4(7)8;/h1H3,(H,7,8);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POUFPTLBFFPOEG-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C(=O)[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3KN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1864015-33-7 |
Source


|
| Record name | potassium 5-methyl-1,3,4-thiadiazole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-tert-butyl-2-methyl-4-oxoindeno[1,2-c]pyrazol-6-yl)cyclopropanecarboxamide](/img/structure/B2596367.png)
![Tert-butyl 4-(2-{3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)piperidine-1-carboxylate](/img/structure/B2596368.png)


![3-(2-fluorobenzyl)-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2596375.png)

![Ethyl 1-[(7-hydroxy-8-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2596378.png)

![N-[2-(methanesulfonamidomethyl)cyclopentyl]prop-2-enamide](/img/structure/B2596381.png)
![N-(4-chlorophenyl)-2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2596382.png)
![N-(3-methoxypropyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2596384.png)
![5-Fluoro-6-methyl-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B2596385.png)
